

Application Note: Optimized Lyophilization Cycle Parameters for ACTH (1-4) Peptide

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Compound of Interest

Compound Name: Acth (1-4)

Cat. No.: B7881232

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Executive Summary

The lyophilization of short, synthetically derived peptides like **ACTH (1-4)** presents unique physicochemical challenges. Unlike large globular proteins, short peptides lack complex tertiary structures to maintain, but they are highly susceptible to physical loss ("blow-out" during sublimation) and chemical degradation (such as oxidation). This application note details a field-proven, self-validating lyophilization protocol for **ACTH (1-4)**, utilizing a crystalline/amorphous excipient matrix to ensure structural elegance, rapid reconstitution, and long-term biochemical stability.

Physicochemical Profiling of ACTH (1-4)

Before designing a lyophilization cycle, it is critical to understand the molecular vulnerabilities of the target active pharmaceutical ingredient (API):

- Sequence & Structure: H-Ser-Tyr-Ser-Met-OH (SYSM)[1].
- Molecular Weight: 486.55 g/mol [1].

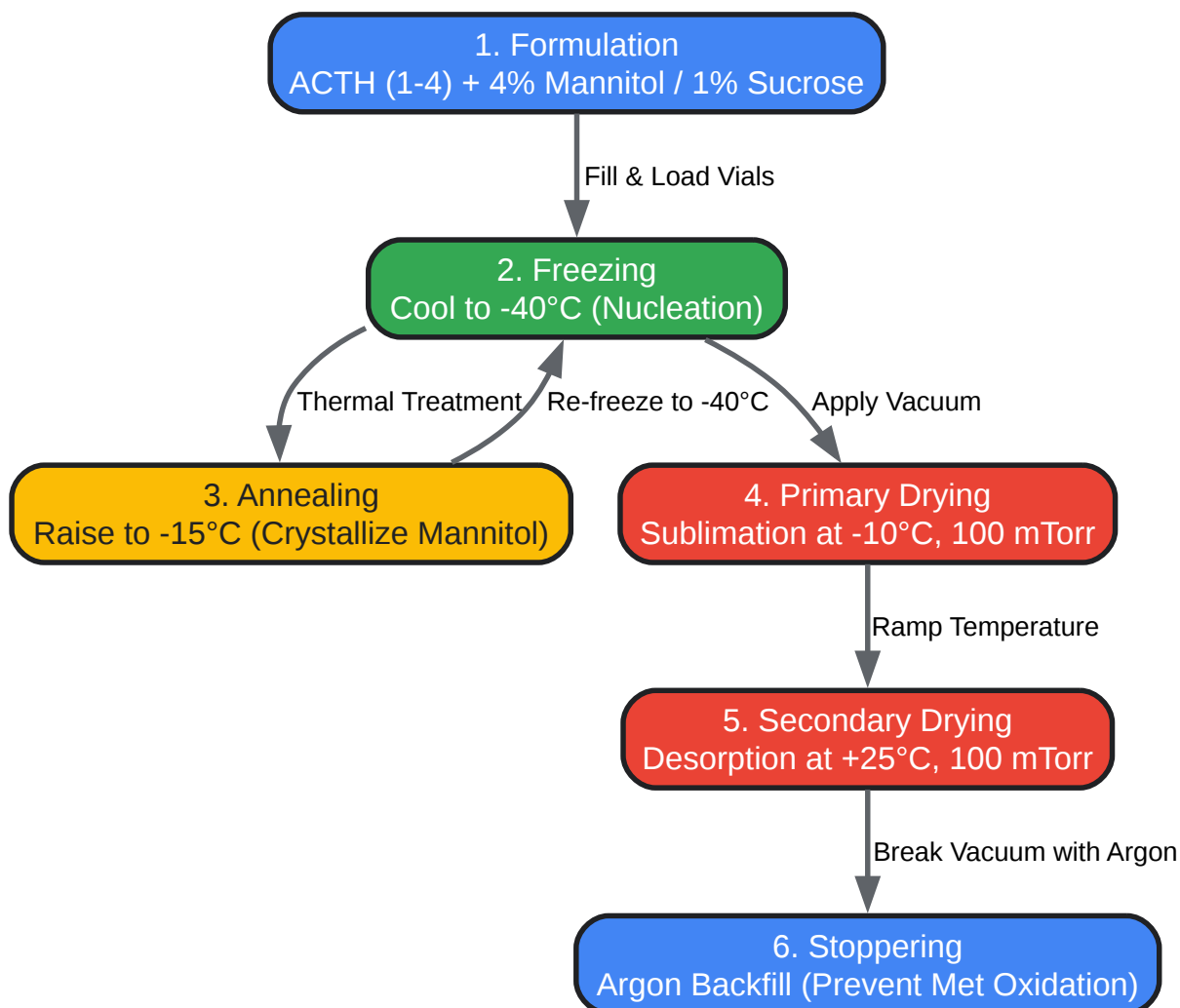
- **Primary Vulnerability (Oxidation):** The C-terminal Methionine (Met) residue is highly susceptible to oxidation, rapidly degrading into methionine sulfoxide even in the presence of atmospheric oxygen[2][3].
- **Physical State:** Due to its low molecular weight, lyophilizing the peptide alone results in an invisible, easily aerosolized film. A bulking agent is strictly required[4].

Formulation Rationale (The "Why")

A successful lyophilization protocol is intrinsically linked to its formulation. We employ a dual-excipient system combined with environmental control:

- **Bulking Agent (4% w/v Mannitol):** Mannitol is selected for its ability to crystallize during freezing. A crystalline matrix provides mechanical strength to the cake, preventing collapse and allowing for higher, more efficient primary drying temperatures[5].
- **Lyoprotectant (1% w/v Sucrose):** Sucrose remains amorphous during freezing. It acts as a micro-environmental stabilizer, preventing freeze-concentration-induced aggregation and protecting the peptide from interfacial stress[5].
- **Atmospheric Control (Argon Backfill):** Because methionine oxidation is a primary degradation pathway for ACTH peptides[6], displacing atmospheric oxygen with an inert gas (Argon or Nitrogen) prior to stoppering is mandatory to mitigate oxidative stress[3].

Experimental Workflow



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Figure 1: **ACTH (1-4)** Lyophilization Workflow and Environmental Control.

Lyophilization Cycle Parameters

The following parameters are optimized for a 4:1 Mannitol:Sucrose ratio. The presence of crystalline mannitol allows primary drying to be performed at a relatively warm -10°C, significantly reducing cycle time compared to purely amorphous systems[5][7].

Phase	Shelf Temperature (°C)	Pressure (mTorr)	Ramp Rate (°C/min)	Hold Time (Hours)
Loading	+5°C	Atmospheric	N/A	As required
Freezing	-40°C	Atmospheric	1.0	2.0
Annealing	-15°C	Atmospheric	0.5	3.0
Re-Freezing	-40°C	Atmospheric	0.5	2.0
Primary Drying	-10°C	100	0.5	15.0 - 20.0*
Secondary Drying	+25°C	100	0.2	6.0
Stoppering	+25°C	~600,000 (Argon)	N/A	N/A

*Primary drying time is scale-dependent (fill volume and vial size) and should be verified via Pirani/Capacitance Manometer convergence.

Step-by-Step Protocol

Part A: Pre-Lyophilization Preparation

- Solution Preparation: Dissolve **ACTH (1-4)** peptide in sterile, double-distilled water (or 0.1M acetic acid if solubility is limited) to a target concentration (e.g., 2 mg/mL)[1].
- Excipient Addition: Add Mannitol to a final concentration of 4% (w/v) and Sucrose to 1% (w/v). Stir gently to avoid shear stress.
- Sterile Filtration: Pass the formulated solution through a 0.22 µm low-protein-binding PES filter.
- Filling: Aliquot the solution into depyrogenated Type I glass vials. Partially insert slotted lyophilization stoppers.

Part B: Cycle Execution & Causality

- Freezing: Load vials onto pre-chilled (+5°C) shelves. Ramp to -40°C. Causality: Rapid cooling induces ice nucleation, concentrating the peptide and excipients into the interstitial spaces.
- Annealing (Critical Step): Ramp the shelf temperature to -15°C and hold for 3 hours[7]. Causality: When flash-frozen, mannitol often forms an unstable hemihydrate or remains partially amorphous. Annealing above the glass transition temperature (Tg') gives mannitol molecules the mobility to fully crystallize into the anhydrous form. This prevents vial breakage and ensures the cake will not collapse during primary drying[5].
- Re-Freezing: Cool back to -40°C to solidify any remaining amorphous phase (sucrose/peptide) before pulling a vacuum.
- Primary Drying: Reduce chamber pressure to 100 mTorr and raise the shelf temperature to -10°C. Causality: The crystalline mannitol matrix acts as a structural scaffold, allowing sublimation to occur at -10°C without exceeding the collapse temperature (Tc) of the amorphous sucrose phase[5].
- Secondary Drying: Slowly ramp to +25°C to drive off residual bound moisture (desorption).
- Stoppering: Break the vacuum by bleeding high-purity Argon gas into the chamber until atmospheric pressure is reached. Hydraulically fully seat the stoppers. Causality: Argon is heavier than air and inert; it blankets the peptide, completely preventing the oxidation of the Methionine residue during long-term storage[6].

Analytical Validation (Self-Validating System)

To ensure the protocol has succeeded, the following orthogonal validations must be performed on the finished drug product:

- Moisture Content: Perform Karl Fischer (KF) titration. Acceptable residual moisture should be < 2.0%.
- Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to confirm the absence of a mannitol crystallization exotherm (proving the annealing step was 100% effective) and to determine the Tg of the amorphous sucrose phase.

- Biochemical Integrity: Reconstitute the cake and analyze via Reverse-Phase HPLC (RP-HPLC). The chromatogram must show a single primary peak for **ACTH (1-4)**, with the Methionine-sulfoxide degradation peak constituting < 1.0% of the total area[6].

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